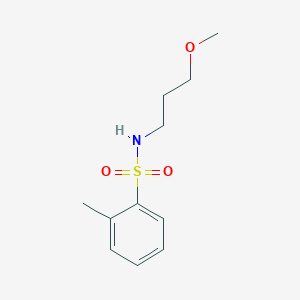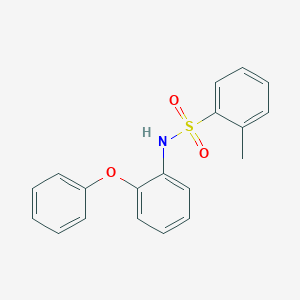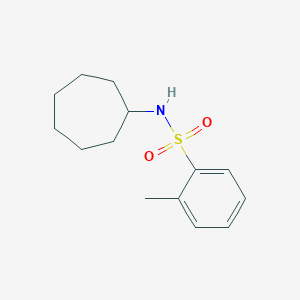![molecular formula C23H27NO5 B290801 Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate](/img/structure/B290801.png)
Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate, commonly known as IBUPROFEN, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic, and anti-inflammatory effects. It is one of the most commonly used over-the-counter drugs, with millions of people taking it every day. The purpose of
科学研究应用
IBUPROFEN has been extensively studied for its analgesic, antipyretic, and anti-inflammatory effects. It is commonly used to treat pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, menstrual cramps, and headaches. In addition, IBUPROFEN has been shown to have potential in the treatment of other conditions such as Alzheimer's disease, Parkinson's disease, and cancer.
作用机制
IBUPROFEN works by inhibiting the activity of the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are involved in the production of prostaglandins, a group of lipid compounds that are involved in inflammation, pain, and fever. By inhibiting the production of prostaglandins, IBUPROFEN reduces pain, inflammation, and fever.
Biochemical and Physiological Effects:
IBUPROFEN has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce the production of reactive oxygen species, and modulate the activity of transcription factors such as NF-κB and AP-1. In addition, IBUPROFEN has been shown to have antioxidant, anti-inflammatory, and immunomodulatory effects.
实验室实验的优点和局限性
IBUPROFEN has a number of advantages for lab experiments. It is readily available, inexpensive, and easy to use. In addition, it has been extensively studied, and its mechanism of action is well understood. However, IBUPROFEN also has a number of limitations. It can have side effects such as gastrointestinal bleeding, and its effects can be variable depending on the individual.
未来方向
There are a number of future directions for research on IBUPROFEN. One area of research is the development of new formulations of IBUPROFEN that can improve its bioavailability and reduce its side effects. Another area of research is the development of new Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalates that have improved selectivity for COX-2 and reduced side effects. Finally, there is a need for further research on the potential of IBUPROFEN in the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and cancer.
Conclusion:
In conclusion, IBUPROFEN is a widely used Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate that has been extensively studied for its analgesic, antipyretic, and anti-inflammatory effects. It is synthesized by the esterification of 2-(4-isobutylphenyl)propanoic acid with dimethyl terephthalate in the presence of a catalyst. IBUPROFEN works by inhibiting the activity of the enzymes COX-1 and COX-2, which are involved in the production of prostaglandins. It has a number of biochemical and physiological effects, and while it has advantages for lab experiments, it also has limitations. There are a number of future directions for research on IBUPROFEN, including the development of new formulations and the exploration of its potential in the treatment of other conditions.
合成方法
IBUPROFEN can be synthesized by the esterification of 2-(4-isobutylphenyl)propanoic acid with dimethyl terephthalate in the presence of a catalyst such as titanium tetrachloride or zinc chloride. The reaction is carried out under reflux in a solvent such as toluene or xylene. After the reaction is complete, the product is purified by recrystallization from a suitable solvent.
属性
分子式 |
C23H27NO5 |
|---|---|
分子量 |
397.5 g/mol |
IUPAC 名称 |
dimethyl 2-[2-[4-(2-methylpropyl)phenyl]propanoylamino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C23H27NO5/c1-14(2)12-16-6-8-17(9-7-16)15(3)21(25)24-20-13-18(22(26)28-4)10-11-19(20)23(27)29-5/h6-11,13-15H,12H2,1-5H3,(H,24,25) |
InChI 键 |
FAPZDOAAJSPRPM-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290723.png)

![4-[(4-Ethoxybenzoyl)oxy]-2-methylphenyl 4-ethoxybenzoate](/img/structure/B290726.png)

![4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate](/img/structure/B290729.png)



![5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate](/img/structure/B290735.png)


